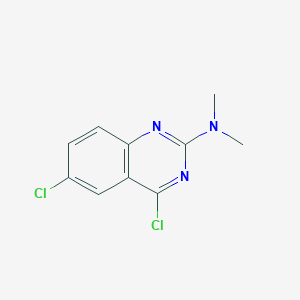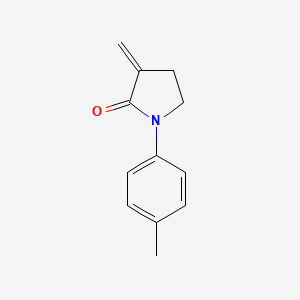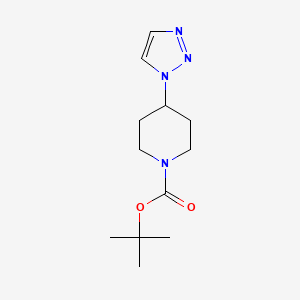
tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate: is a chemical compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in click chemistry, specifically in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its structure comprises a piperidine ring substituted with a tert-butyl group and a 1,2,3-triazole moiety, making it a versatile ligand in various chemical reactions .
Métodos De Preparación
The synthesis of tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions, including protection, alkylation, and cycloaddition, to yield the final product . The reaction conditions often involve the use of copper(I) catalysts to facilitate the cycloaddition process, which is a hallmark of click chemistry .
Análisis De Reacciones Químicas
tert-Butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate is known for its reactivity in click chemistry reactions. It primarily undergoes cycloaddition reactions, particularly the CuAAC reaction, where it acts as a ligand to accelerate the reaction rates and suppress cell cytotoxicity . The common reagents used in these reactions include copper(I) salts and various azides and alkynes. The major products formed from these reactions are typically 1,2,3-triazole derivatives, which are valuable in various chemical and biological applications .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used as a ligand in CuAAC reactions to synthesize complex molecules with high efficiency and selectivity . In biology, it is employed in bioconjugation experiments to label biomolecules with minimal cytotoxicity . Industrially, it is used in the production of various chemical intermediates and fine chemicals .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper(I) ions to form a stable complex that facilitates the cycloaddition of azides and alkynes to form 1,2,3-triazoles . This coordination enhances the reaction rate and reduces the cytotoxicity associated with copper(I) catalysts .
Comparación Con Compuestos Similares
tert-Butyl 4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxylate can be compared with other similar compounds such as 1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid and 1-(1-Boc-piperidin-4-yl)-pyrazole-4-boronic acid pinacol ester . These compounds share similar structural features and are also used in click chemistry reactions. this compound is unique in its enhanced biocompatibility and faster reaction kinetics, making it more desirable for bioconjugation and other sensitive applications .
Propiedades
IUPAC Name |
tert-butyl 4-(triazol-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-7-4-10(5-8-15)16-9-6-13-14-16/h6,9-10H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGJXQIMRYSIIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
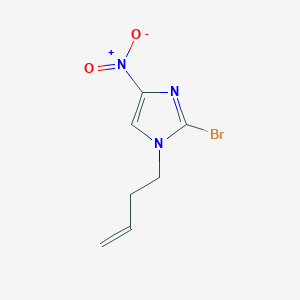

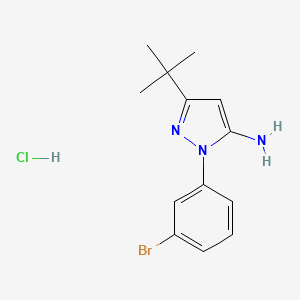

![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)

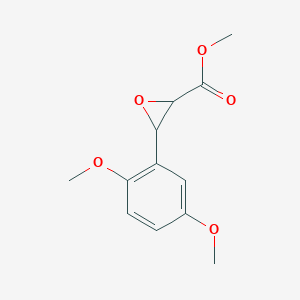

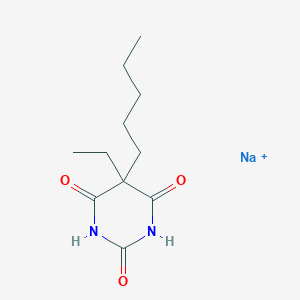
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)

